molecular formula C22H21N5O2 B2461562 3-(2-methoxynaphthalen-1-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide CAS No. 2034379-75-2

3-(2-methoxynaphthalen-1-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide

Cat. No.: B2461562
CAS No.: 2034379-75-2
M. Wt: 387.443
InChI Key: PCIDGAFNWNKAGX-UHFFFAOYSA-N
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Description

The compound 3-(2-methoxynaphthalen-1-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide is a hybrid molecule featuring three key structural motifs:

A propanamide linker, providing conformational flexibility and hydrogen-bonding capacity via the amide group.

This architecture is reminiscent of bioactive molecules targeting enzymes or receptors, where the triazole-pyridine unit may act as a pharmacophore.

Properties

IUPAC Name

3-(2-methoxynaphthalen-1-yl)-N-[(1-pyridin-4-yltriazol-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-29-21-8-6-16-4-2-3-5-19(16)20(21)7-9-22(28)24-14-17-15-27(26-25-17)18-10-12-23-13-11-18/h2-6,8,10-13,15H,7,9,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIDGAFNWNKAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CCC(=O)NCC3=CN(N=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-methoxynaphthalen-1-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C24H24N4O2C_{24}H_{24}N_{4}O_{2} with a molecular weight of 400.5 g/mol . It features a naphthalene moiety substituted with a methoxy group and a triazole ring linked to a pyridine structure, which are known to enhance biological activity due to their electronic and steric properties.

PropertyValue
Molecular FormulaC24H24N4O2C_{24}H_{24}N_{4}O_{2}
Molecular Weight400.5 g/mol
StructureStructure

The biological activity of this compound can be attributed to its structural components:

  • Triazole Ring : Known for antifungal and antibacterial properties.
  • Pyridine Moiety : Often associated with neuroactive effects and modulation of neurotransmitter systems.
  • Methoxy-Naphthalene : Enhances lipophilicity, facilitating membrane penetration.

Anticancer Activity

Research indicates that derivatives of triazoles exhibit significant anticancer properties. In vitro studies have shown that compounds similar to 3-(2-methoxynaphthalen-1-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide can induce apoptosis in various cancer cell lines. For instance, compounds containing the triazole moiety have been reported to inhibit cell proliferation in human promyelocytic leukemia (HL-60) cells with IC50 values ranging from 9.7 µM to 27.5 µM .

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have employed GFP-producing strains of bacteria to assess antibacterial efficacy through fluorescence measurements. Compounds structurally related to this compound showed modest antibacterial effects, particularly against Bacillus subtilis .

Case Studies

  • In Vitro Cytotoxicity : A study evaluated the cytotoxic effects of various triazole derivatives on HL-60 cells and found that certain derivatives exhibited significant cytotoxicity, suggesting potential for therapeutic applications in cancer treatment .
  • Virtual Screening Studies : Using computational tools like SuperPred and SwissADME, researchers have predicted the bioactivity of similar compounds based on their chemical structure. These studies suggest that modifications in the triazole or naphthalene ring can enhance bioactivity profiles .

Comparison with Similar Compounds

Triazole-Acetamide Derivatives ()

Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) share the triazole-amide framework but differ in key aspects:

  • Substituents : The pyridin-4-yl group on the triazole in the target compound replaces the naphthalen-1-yloxy group in 6a, enhancing hydrogen-bonding capacity and solubility due to the pyridine’s nitrogen atom .
  • Aromatic Systems : The 2-methoxynaphthalene group in the target compound may exhibit stronger π-π stacking compared to the unsubstituted naphthalene in 6a, as methoxy groups can modulate electron density .

Pyridine-Triazole Hybrids ()

The compound 1-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)-N-((1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl)methanamine features multiple pyridine and triazole units. Key differences include:

  • Substitution Pattern : The pyridin-4-yl group in the target compound is directly attached to the triazole, whereas ’s compound includes a pyridinylmethyl group, altering steric and electronic profiles .

Physicochemical Properties

Spectral Data Comparison

Property Target Compound (Inferred) 6b ()
IR C=O Stretch ~1670–1680 cm⁻¹ 1682 cm⁻¹
1H NMR (Triazole H) δ ~8.3–8.4 ppm (s, 1H) δ 8.36 ppm (s, 1H)
Pyridine Signals δ ~8.5–8.7 ppm (d, 2H, J = 5.5 Hz) N/A (absent in 6b)

The pyridin-4-yl group in the target compound would introduce distinct deshielded aromatic protons, absent in phenyl-substituted analogs like 6b.

Solubility and Lipophilicity

  • The pyridin-4-yl group increases water solubility compared to phenyl or nitro-substituted analogs (e.g., 6b–c in ) due to its polarizable nitrogen atom.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Key Spectral Data (1H NMR) Potential Applications
3-(2-Methoxynaphthalen-1-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide Triazole-propanamide-naphthalene Pyridin-4-yl, 2-methoxynaphthalene δ 8.36 (triazole H), δ 8.5–8.7 (pyridine H) Medicinal chemistry, Catalysis
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Triazole-acetamide-naphthalene Phenyl, naphthalen-1-yloxy δ 8.12 (naphthalene H), δ 8.36 (triazole H) Antimicrobial agents
1-(Pyridin-2-yl)-N-(pyridin-2-ylmethyl)-N-((1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl)methanamine Triazole-pyridine Multiple pyridine units δ 8.3–8.5 (pyridine H) Catalysis, Metal coordination

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:

  • Coupling a methoxynaphthalene-derived alkyne with a pyridyl-azide intermediate under Cu(OAc)₂ catalysis in a tert-BuOH:H₂O (3:1) solvent system .
  • Optimizing reaction time (6–8 hours at room temperature) and using TLC (hexane:ethyl acetate, 8:2) to monitor progress .
  • Purification via recrystallization (ethanol) or column chromatography to isolate the final product .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • NMR Spectroscopy : Confirm regiochemistry of the triazole ring (e.g., singlet at δ 8.36 ppm for triazole-H in DMSO-d₆) and amide bond integrity (NH signal at δ 10.79 ppm) .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for amides, C-O stretch at ~1250 cm⁻¹ for methoxy groups) .
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₁H₁₈N₅O₄: 404.1359; observed: 404.1348) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Enzyme Inhibition Assays : Test against targets like kinases or proteases using fluorogenic substrates and IC₅₀ determination .
  • Cell-Based Assays : Assess cytotoxicity (e.g., MTT assay) and receptor modulation (e.g., GPCR activity via cAMP quantification) .
  • Molecular Docking : Prioritize targets using computational models (e.g., AutoDock Vina) based on structural analogs .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved using SHELXL?

  • Refinement Strategies : Use SHELXL’s TWIN/BASF commands for twinned data and apply restraints for disordered solvent molecules .
  • Validation Tools : Employ R1/wR2 convergence criteria and check ADPs for anisotropic displacement errors .
  • Case Study : For ambiguous electron density near the pyridyl group, refine occupancy ratios or apply ISOR restraints to stabilize thermal motion .

Q. How to design structure-activity relationship (SAR) studies targeting the triazole and methoxynaphthalene moieties?

  • Systematic Modifications :
  • Replace pyridin-4-yl with pyridin-2-yl or phenyl to assess π-π stacking effects .
  • Vary methoxy position on naphthalene (e.g., 1- vs. 2-substitution) to probe lipophilicity-activity relationships .
    • Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values across derivatives .

Q. How to address discrepancies in pharmacological data across in vitro and in vivo studies?

  • Meta-Analysis : Normalize data using Z-scores to account for assay variability (e.g., cell line differences) .
  • Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in murine models) and BBB permeability (PAMPA assay) to explain efficacy gaps .

Q. What experimental approaches elucidate interactions with biological targets like GPCRs or kinases?

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for purified receptors .
  • Cryo-EM : Resolve compound-receptor complexes at near-atomic resolution (e.g., β-arrestin recruitment assays) .
  • Mutagenesis Studies : Identify critical residues by alanine-scanning mutants of target proteins .

Q. How to methodically assess chemical stability under physiological conditions?

  • Forced Degradation Studies : Expose to pH 1–13 buffers, UV light, and oxidative agents (H₂O₂), then monitor degradation via HPLC-MS .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks and quantify impurities (e.g., hydrolysis of the amide bond) .

Q. What computational strategies improve mechanistic understanding of its activity?

  • QM/MM Simulations : Model transition states for enzyme inhibition (e.g., DFT for ligand-enzyme interactions) .
  • MD Simulations : Analyze conformational dynamics of the triazole-pyridyl hinge region over 100-ns trajectories .

Q. How to overcome reproducibility challenges in multi-step synthesis?

  • Automated Platforms : Use flow chemistry for CuAAC step to control reaction exotherms and mixing efficiency .
  • Quality-by-Design (QbD) : Apply DOE (Design of Experiments) to optimize solvent ratios and catalyst loading .

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